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molecular formula C10H10N2O3 B8366691 3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester

3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester

Cat. No. B8366691
M. Wt: 206.20 g/mol
InChI Key: FYQMMMXETMGNCZ-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-[3-(tert-butyl-dimethyl-silanyloxy)-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester (711 mg, 2.22 mmol) in DCM (6 ml) was added 10.2 ml TFA (133 mmol) at 0° C. and the mixture was stirred at room temperature for 17 h. To the mixture was added toluene (18 ml) and the solvents were evaporated. The residue was dissolved in EtOAc (66 ml) and washed with aq. 1M Na2CO3 solution, the aq. Phase was extracted back with EtOAc. The combined organic layers were washed with half-saturated aq. sodium chloride, dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/MeOH 94:6) to provide the title compound as an off-white solid.
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]#[C:13][CH2:14][O:15][Si](C(C)(C)C)(C)C)=[CH:7][N:6]=1)=[O:4].C(O)(C(F)(F)F)=O.C1(C)C=CC=CC=1>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]#[C:13][CH2:14][OH:15])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
711 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1N)C#CCO[Si](C)(C)C(C)(C)C
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (66 ml)
WASH
Type
WASH
Details
washed with aq. 1M Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aq. Phase was extracted back with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with half-saturated aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (DCM to DCM/MeOH 94:6)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1N)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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